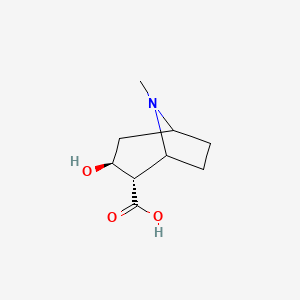

Pseudoecgonine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pseudoecgonine, also known as D-psi-ecgonine, belongs to the class of organic compounds known as tropane alkaloids. These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3. 2. 1]octane. This compound is very soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the endoplasmic reticulum.

This compound is a tropane alkaloid.

Aplicaciones Científicas De Investigación

Biotransformation Studies

Microbial Metabolism

Pseudoecgonine has been identified as a metabolite in the microbial degradation of cocaine. Research shows that specific bacteria, such as Pseudomonas fluorescens and Comamonas acidovorans, can convert cocaine into ecgonine methyl ester, which is further metabolized into this compound . This biotransformation pathway is crucial for understanding how microorganisms can degrade psychoactive substances, offering insights into environmental remediation and the development of biocatalysts for drug detoxification.

Table 1: Microbial Pathways Involving this compound

| Microorganism | Initial Substrate | Intermediate Products | Final Product |

|---|---|---|---|

| Pseudomonas fluorescens | Cocaine | Ecgonine methyl ester, this compound | Pseudoecgonyl-CoA |

| Comamonas acidovorans | Cocaine | Ecgonine methyl ester | Not applicable |

Forensic Science Applications

Detection in Biological Samples

this compound serves as a biomarker in forensic toxicology for identifying cocaine use. Studies have shown that it can be detected in various biological matrices, including urine and blood samples . Its presence can indicate recent cocaine consumption and assist in toxicological analyses, especially in cases involving drug overdoses or fatalities.

Case Study: Forensic Toxicology

In a forensic investigation involving suspected cocaine overdose, this compound was identified alongside other metabolites. This finding helped establish a timeline for drug use and corroborated witness statements regarding the individual’s drug intake . The detection methods utilized included gas chromatography-mass spectrometry (GC-MS), which provided reliable identification of this compound in complex biological samples.

Pharmaceutical Research

Potential Therapeutic Uses

While this compound itself is not widely recognized as a therapeutic agent, its structural relationship with other tropane alkaloids suggests potential pharmacological properties. Research is ongoing to explore its interaction with biological systems, particularly in relation to local anesthetics derived from cocaine . Understanding these interactions could lead to the development of new analgesics with fewer side effects.

Table 2: Comparison of Tropane Alkaloids

| Compound | Source | Primary Use | Potential Applications |

|---|---|---|---|

| Cocaine | Erythroxylum coca | Local anesthetic | Pain management |

| This compound | Cocaine metabolism | Research interest | Drug metabolism studies |

| Ecgonine | Cocaine metabolism | Intermediate in synthesis | Potential therapeutic uses |

Environmental Implications

Bioremediation Potential

The ability of certain microorganisms to degrade cocaine into this compound suggests that these organisms could be harnessed for bioremediation purposes. By utilizing microbial strains capable of metabolizing psychoactive substances, researchers aim to develop strategies for cleaning up environments contaminated with illicit drugs . This application has significant implications for public health and environmental safety.

Propiedades

Fórmula molecular |

C9H15NO3 |

|---|---|

Peso molecular |

185.22 g/mol |

Nombre IUPAC |

(2S,3S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO3/c1-10-5-2-3-6(10)8(9(12)13)7(11)4-5/h5-8,11H,2-4H2,1H3,(H,12,13)/t5?,6?,7-,8-/m0/s1 |

Clave InChI |

PHMBVCPLDPDESM-GHNGIAPOSA-N |

SMILES |

CN1C2CCC1C(C(C2)O)C(=O)O |

SMILES isomérico |

CN1C2CCC1[C@@H]([C@H](C2)O)C(=O)O |

SMILES canónico |

CN1C2CCC1C(C(C2)O)C(=O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.